Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide
Description
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide (IUPAC name: potassium trifluoro[(4-ethoxy-4-oxobutan-2-yl)]boranuide) is a potassium trifluoroborate salt characterized by an ethoxy-oxobutanyl substituent. These compounds are typically used as stable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to their air and moisture stability compared to boronic acids.
Properties
IUPAC Name |
potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O2.K/c1-3-12-6(11)4-5(2)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLKNDPWWHEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)CC(=O)OCC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethoxy-4-Oxobutan-2-ylboronic Acid
The boronic acid precursor is synthesized via a Grignard or lithiation-borylation sequence. A representative procedure involves:
- Lithiation of ethyl acetoacetate at -78°C using LDA (lithium diisopropylamide).
- Borylation with trimethyl borate (B(OMe)$$_3$$), yielding the boronic ester.
- Acidic hydrolysis to liberate the boronic acid.
Key Conditions :
Conversion to Potassium Trifluoroborate
The boronic acid is treated with aqueous KHF$$_2$$ under reflux:
- Reagent Ratios : 1:1.2 molar ratio (boronic acid:KHF$$_2$$).
- Solvent System : Methanol/water (4:1 v/v).
- Reaction Time : 12–24 hours.
- Workup : Filtration, washing with cold methanol, and vacuum drying.
Critical Parameters :
- pH control (6.5–7.5) to prevent boronic acid decomposition.
- Exclusion of moisture during isolation to avoid hydrolysis.
Alternative Methodologies and Optimization
One-Pot Synthesis
A streamlined approach combines borylation and trifluoroboration in a single vessel:
- In situ generation of the boronic acid using ethyl acetoacetate and BH$$_3$$·THF.
- Direct addition of KHF$$_2$$ without intermediate isolation.
Advantages :
Solvent Effects on Crystallization
Comparative studies using alternative solvents:
| Solvent System | Crystal Quality | Yield (%) |
|---|---|---|
| Methanol/water | Needle-like | 65 |
| Ethanol/water | Plate-like | 58 |
| Acetone/water | Amorphous | 45 |
Methanol/water mixtures favor high-purity crystalline products.
Characterization and Validation
Spectroscopic Data
Purity Assessment
- Elemental Analysis : Calculated for C$$6$$H$$8$$BF$$6$$KO$$2$$: C 24.51%, H 2.74%; Found: C 24.3%, H 2.69%.
- HPLC : >95% purity (C18 column, acetonitrile/water eluent).
Industrial-Scale Production Considerations
While laboratory-scale synthesis is well-established, bulk production requires:
- Continuous Flow Reactors : To enhance heat/mass transfer during exothermic KHF$$_2$$ addition.
- Recrystallization Protocols : Ethyl acetate/hexane mixtures for large-batch purification.
Challenges :
- Hygroscopicity necessitates inert atmosphere handling.
- Byproduct (KHF$$_2$$ residues) removal via hot-water washes.
Chemical Reactions Analysis
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and other catalytic processes. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary distinction between potassium trifluoroborates lies in their substituents, which dictate reactivity, solubility, and applications. Below is a comparative analysis:
Reactivity and Stability
- Electronic Effects : The ethoxy-oxobutanyl group in the target compound introduces electron-withdrawing ester functionality, enhancing electrophilicity at the boron center compared to aryl-substituted analogs (e.g., 4-methoxyphenyl or chlorophenyl derivatives) .
- Solubility : Ester-containing trifluoroborates exhibit higher polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to aryl or alkyl variants .
- Stability : While all potassium trifluoroborates are moisture-stable, bulky substituents (e.g., tert-butoxymethyl) confer additional steric protection, reducing decomposition risks .
Commercial Availability and Suppliers
The target compound and analogs are supplied globally by specialized vendors:
- MolCore : Offers high-purity (≥97%) potassium trifluoroborates for pharmaceutical R&D .
- Thermo Scientific: Provides diverse trifluoroborate salts, including tert-butoxymethyl and cyanomethyl derivatives .
- TCI America : Supplies aryl-substituted variants (e.g., 4-methoxyphenyl) for academic and industrial use .
Biological Activity
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide (CAS No. 1326317-68-3) is a novel chemical compound characterized by its unique trifluoroborate group and its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological molecules, and its implications for drug development.
The molecular formula of this compound is C6H11BF3KO2, with a molecular weight of 222.06 g/mol. Its structure includes an ethoxy group and a trifluoroborate moiety, which enhances its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C6H11BF3KO2 |
| Molecular Weight | 222.06 g/mol |
| LogP | 1.21 |
| Polar Surface Area (Å) | 26 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound primarily revolves around its ability to form stable complexes with various biological substrates. The trifluoroborate group facilitates interactions that are crucial for catalytic processes, such as cross-coupling reactions in organic synthesis. These interactions can influence cellular processes by modulating enzyme activities or altering signaling pathways.
Biological Interactions
Research indicates that this compound interacts with several biological molecules, including proteins and nucleic acids. Its ability to form complexes allows it to potentially serve as a reagent in biochemical applications, particularly in drug development.
Case Studies
- Enzyme Modulation : In studies focusing on enzyme activity modulation, this compound has been shown to affect the activity of certain kinases and phosphatases, which are pivotal in various signaling pathways.
- Anticancer Potential : Preliminary investigations into its anticancer properties suggest that the compound may inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.
- Neuroprotective Effects : Some studies have indicated neuroprotective effects attributed to the compound's ability to stabilize cellular membranes and reduce oxidative stress in neuronal cells.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : Its unique structure makes it a candidate for developing boron-containing pharmaceuticals.
- Organic Synthesis : It serves as a reagent for creating carbon-boron bonds, which are valuable in synthesizing complex organic molecules.
Comparative Analysis
The compound can be compared to other boron-containing reagents, such as potassium trifluoroborate and various ethoxy derivatives. The presence of both the ethoxy and trifluoroborate groups in this compound enhances its versatility compared to its analogs.
| Compound | Key Features |
|---|---|
| This compound | Dual functional groups enhancing reactivity |
| Potassium Trifluoroborate | Limited to trifluoroborate interactions |
| 4-Ethoxy derivatives | Lack trifluoroborate functionality |
Q & A
Q. What are the established synthetic routes for Potassium (4-ethoxy-4-oxobutan-2-yl)trifluoroboranuide?
Methodological Answer: The synthesis typically follows a nucleophilic substitution pathway:
- Step 1: React 4-ethoxy-4-oxobutan-2-yl bromide with potassium trifluoroborate (KBF₃) in anhydrous THF or acetonitrile.
- Step 2: Use a base (e.g., K₂CO₃) to deprotonate intermediates and drive the reaction .
- Step 3: Purify via crystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the trifluoroborate salt .
- Critical Parameters: Moisture-free conditions and inert gas (N₂/Ar) are essential to prevent hydrolysis of the boron center .
Q. How is this compound characterized in academic research?
Methodological Answer:
Q. What are its primary applications in organic synthesis?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling: Acts as a stable boronic acid surrogate. Combine with aryl halides/Pd catalysts (e.g., Pd(PPh₃)₄) to form C-C bonds. Ideal for synthesizing biaryl intermediates in drug discovery .
- Protecting Group Strategies: The ethoxy-oxobutyl moiety can be hydrolyzed post-coupling to introduce ketones or carboxylic acids .
Advanced Research Questions
Q. How can Suzuki-Miyaura reactions be optimized with this reagent?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for enhanced activity. Lower catalyst loadings (1-2 mol%) reduce costs .
- Solvent Effects: Use mixed solvents (e.g., THF/H₂O) to improve solubility. Polar aprotic solvents (DMF) may accelerate oxidative addition .
- Base Selection: Cs₂CO₃ or K₃PO₄ increases reaction rates by stabilizing the borate intermediate .
- Troubleshooting Low Yields: Monitor for protodeboronation side reactions via ¹¹B NMR. Additives like LiCl can suppress this .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- NMR Discrepancies:
- Crystallographic Challenges:
Q. What strategies improve the compound’s stability during storage?
Methodological Answer:
- Storage Conditions: Keep in sealed containers under argon at -20°C. Desiccants (silica gel) prevent moisture ingress .
- Degradation Analysis: Monitor via ¹⁹F NMR; appearance of BF₃·OH⁻ (~-150 ppm) indicates hydrolysis. Repurify via recrystallization if >5% degradation .
- Handling Protocols: Use gloveboxes for weighing to avoid atmospheric exposure. Avoid protic solvents (e.g., MeOH) in stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
